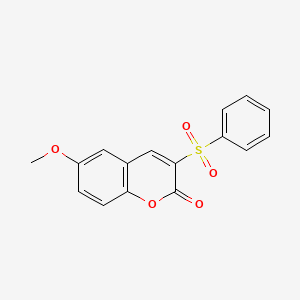
6-methoxy-3-(phenylsulfonyl)-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a compound usually includes its IUPAC name, common names, and structural formula. It may also include the type of compound it is (e.g., organic, inorganic, polymer, etc.) and its role or use.
Synthesis Analysis
This involves understanding the methods used to synthesize the compound. It includes the starting materials, reaction conditions, catalysts, and the overall reaction mechanism.Molecular Structure Analysis
This involves analyzing the structure of the compound, including its molecular geometry, bond lengths and angles, and the presence of any functional groups.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reaction conditions, the products formed, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves studying the properties of the compound, such as its melting point, boiling point, solubility, density, molar mass, and spectral properties.Scientific Research Applications
Synthesis and Biological Activities
A study by Rajesha et al. (2011) describes the synthesis of new 4-hydroxy-3-(phenylthio)-2H-chromen-2-ones and their derivatives, including 3-(phenylsulfonyl)-4-hydroxy-2H-chromen-2-ones, through a mild and efficient process. These compounds were tested for antibacterial activity against several bacteria strains and for analgesic activity using Swiss albino male mice, demonstrating their potential for medical applications due to their bioactive properties (Rajesha, Mahadevan, Satyanarayan, & Naik, 2011).
Antibacterial Effects
Another study reported by Behrami and Dobroshi (2019) focused on the synthesis of new derivatives of 4-hydroxy-chromen-2-one, assessing their antibacterial activities. The synthesized compounds exhibited significant antibacterial properties, demonstrating their utility in combating bacterial infections (Behrami & Dobroshi, 2019).
Molecular Docking and Structural Analyses
Sert et al. (2018) conducted a study on novel hybrid compounds containing pyrazole and coumarin cores, including 3-(3-(4-chlorobenzoyl)-1-phenyl-1H-pyrazole-5-carbonyl)-7-methoxy-2H-chromen-2-one. They performed molecular docking, Hirshfeld surface, and various structural and spectroscopic analyses to support experimental data, offering insights into the compound's interactions and properties (Sert, Gümüş, Gökce, Kani, & Koca, 2018).
Photochemical Studies
Khanna et al. (2015) explored the phototransformation of chromenones bearing a propynyloxy moiety, including 2-(3-methoxyphenyl)-4H-chromen-4-ones. Their study revealed regioselective photocyclisation and dealkoxylation under UV light, contributing to the understanding of chromenone's photochemical behavior and its potential applications in photochemical synthesis (Khanna, Dalal, Kumar, & Kamboj, 2015).
Synthesis Strategies
Guravaiah and Rao (2011) provided a simple strategy for synthesizing sulfonyl ethynylogs of coumarins, including 3-(2-(phenylsulfonyl) ethynyl)-2H-chromen-2-one. Their approach involves the reaction of β-ketosulfones with semicarbazide hydrochloride, followed by oxidative cyclization, showcasing a method for creating derivatives of the compound (Guravaiah & Rao, 2011).
Safety And Hazards
This involves understanding the safety precautions that need to be taken while handling the compound, its toxicity, and its environmental impact.
Future Directions
This involves understanding the current state of research on the compound and the potential directions for future research.
I hope this general guide is helpful. If you have a different compound or a more specific question, feel free to ask!
properties
IUPAC Name |
3-(benzenesulfonyl)-6-methoxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O5S/c1-20-12-7-8-14-11(9-12)10-15(16(17)21-14)22(18,19)13-5-3-2-4-6-13/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIAWACMGWCKHRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=O)C(=C2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzenesulfonyl)-6-methoxychromen-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

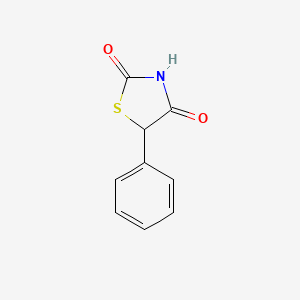
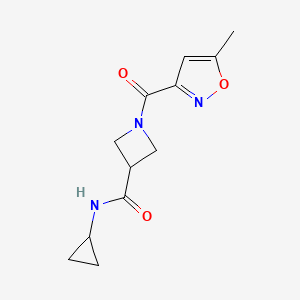
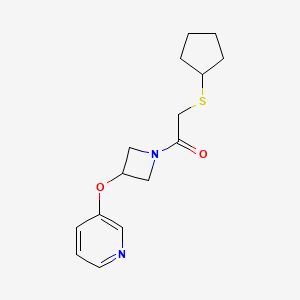
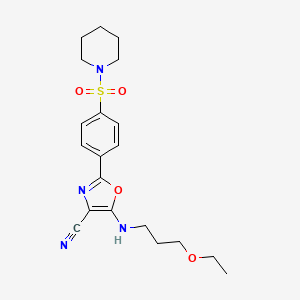
![{[2-(Benzyloxy)-3,5-dichlorophenyl]methylene}(methyl)ammoniumolate](/img/structure/B2439995.png)
![2-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethoxy)benzenecarbaldehyde O-(4-chlorobenzyl)oxime](/img/structure/B2439996.png)
![8-(Methylsulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2439997.png)
![1-({3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperazine](/img/structure/B2440000.png)
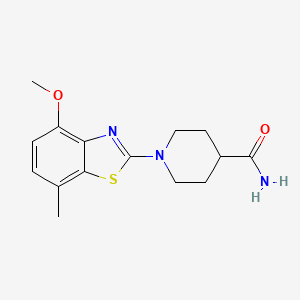
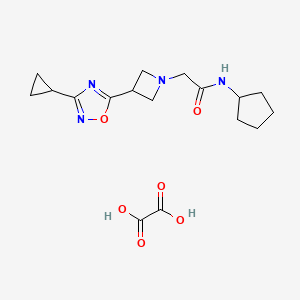
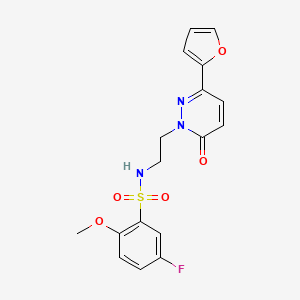
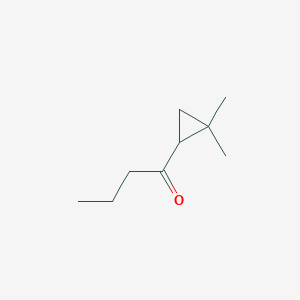
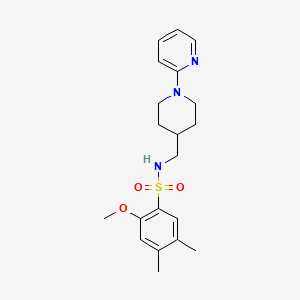
![[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazol-1-yl]-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2440007.png)